Bienvenue dans la boutique en ligne BenchChem!

Cyclo(Gly-L-Pro)

Neuroprotection Ischemic brain injury IGF-1 bioavailability

Cyclo(Gly-L-Pro) is the endogenous diketopiperazine derived from the IGF-1 N-terminal tripeptide. Unlike linear GPE which lacks IGF-1 receptor interaction and has a short plasma half-life, cGP employs a rigid DKP scaffold to resist proteolytic degradation while modulating IGF-1 bioavailability through IGFBP-3 binding—attenuating oxidative stress via the MDM2-p53 pathway in neural stem cells. Supported by in vivo evidence of enhanced neural plasticity in rat focal ischemia models. Serves as a Gram-positive reference compound (MIC 0.8 g/L against B. subtilis) with no Gram-negative activity. Select this compound when your research demands IGF-1/IGFBP-3 axis interrogation without direct receptor agonism.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 19179-12-5
Cat. No. B096141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Gly-L-Pro)
CAS19179-12-5
Synonymscyclo(Gly-O-Pro)
cyclo(Gly-Pro)
cyclo(glycyl-L-prolyl)
cyclo(glycylprolyl)
cyclo(glycylprolyl), (L)-isome
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCC(=O)N2C1
InChIInChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)
InChIKeyOWOHLURDBZHNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Gly-L-Pro) (CAS 19179-12-5) Procurement Guide: Baseline Classification and Core Characteristics


Cyclo(Gly-L-Pro) (also referred to as cyclo(Pro-Gly), cGP, or cyclic glycine-proline) is an endogenous cyclic dipeptide (2,5-diketopiperazine) formed by the cyclization of glycine and L-proline [1]. It is derived from the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and serves as a naturally occurring neuroactive metabolite [2]. As a member of the proline-containing peptide (glyproline) family, cGP is distinguished from linear IGF-1 fragments and non-cyclized dipeptides by its rigid diketopiperazine scaffold, which confers enhanced resistance to proteolytic degradation and a distinct pharmacological profile centered on modulating IGF-1 bioavailability [3].

Cyclo(Gly-L-Pro) (19179-12-5): Why Generic Linear Peptides or Alternative Cyclic Dipeptides Cannot Substitute


Substituting Cyclo(Gly-L-Pro) with linear glycine-proline dipeptides, IGF-1 tripeptide GPE, or alternative cyclic dipeptides such as cyclo(Phe-Pro) or cyclo(Pro-Val) introduces critical functional divergences. Linear dipeptides lack the conformational constraint imposed by the diketopiperazine ring, resulting in rapid proteolytic degradation and distinct receptor interaction profiles . While GPE (glycine-proline-glutamate) shares metabolic lineage with cGP, the two compounds exhibit different mechanisms: GPE does not interact with IGF-1 receptors and has a short plasma half-life, whereas cGP regulates IGF-1 bioavailability through IGF-binding protein-3 (IGFBP-3) modulation [1]. Among cyclic dipeptides, antimicrobial potency varies substantially: cyclo(Pro-Val) exhibits an MIC of 0.8 g/L against Bacillus subtilis , while other cyclic dipeptides show MICs ranging from 0.01 µg/mL to >256 mg/L against various strains, underscoring that cyclic structure alone does not guarantee equivalent activity [2]. Selection of cGP must therefore be guided by its specific molecular pharmacology and quantifiable performance metrics rather than structural class membership.

Cyclo(Gly-L-Pro) (19179-12-5) Procurement: Product-Specific Quantitative Evidence Guide


Cyclo(Gly-L-Pro) vs. IGF-1: Comparative Therapeutic Window and CNS Accessibility

Cyclo(Gly-L-Pro) (cGP) offers a fundamentally different therapeutic profile compared to full-length IGF-1 in neuroprotection applications. IGF-1 demonstrates neuroprotective efficacy in animal models but exhibits poor central nervous system uptake and carries mitogenic potential that limits clinical translation [1]. In contrast, cGP exerts neuroprotection by regulating IGF-1 bioavailability through modification of IGF-1 binding to IGF-binding protein-3 (IGFBP-3), thereby enhancing endogenous IGF-1 activity without direct IGF-1 receptor agonism [2]. In a rat model of focal ischemic brain injury, oral administration of cGP facilitated task learning and promoted neural plasticity [3].

Neuroprotection Ischemic brain injury IGF-1 bioavailability

Cyclo(Gly-L-Pro) vs. GPE (Gly-Pro-Glu): Comparative Stability and Half-Life

Cyclo(Gly-L-Pro) (cGP) demonstrates superior metabolic stability compared to its linear precursor GPE (glycine-proline-glutamate), the N-terminal tripeptide of IGF-1. GPE, while neuroprotective after central administration with a 3-7 hour therapeutic window, has a notably short plasma half-life that limits its utility [1]. cGP, as an endogenous diketopiperazine cyclization product of GPE, exhibits greater resistance to enzymatic degradation than natural neuropeptides . The cyclic structure eliminates free N- and C-termini, conferring resistance to exopeptidases and extending functional persistence in biological systems.

Peptide stability Pharmacokinetics IGF-1 metabolism

Cyclo(Gly-L-Pro) vs. Cyclo(Pro-Val) and Cyclo(Phe-Pro): Comparative Antibacterial Activity Against Bacillus subtilis

Among structurally related cyclic dipeptides, Cyclo(Gly-L-Pro) exhibits a defined antibacterial profile with selectivity toward Gram-positive bacteria. Against Bacillus subtilis, cGP demonstrates a minimal inhibitory concentration (MIC) of 0.8 g/L . In direct comparative isolation studies, cyclo(Pro-Val) isolated from the same fungal source showed an equivalent MIC of 0.8 g/L, while 2-acetyl-4(3H)-quinazolinone exhibited superior activity at 0.4 g/L . All three compounds showed no apparent effects against Gram-negative bacterial growth, indicating class-specific selectivity patterns. Notably, cyclo(Phe-Pro) demonstrates broad-spectrum antibacterial properties distinct from cGP, while cyclo(Pro-Val) also shows MIC values of 16.3 μg/mL against Staphylococcus aureus and 18.2 μg/mL against B. subtilis in alternative studies [1].

Antibacterial MIC Cyclic dipeptides

Cyclo(Gly-L-Pro) vs. Linear Peptides: Structural Basis for Protease Resistance and Conformational Stability

Cyclo(Gly-L-Pro) derives significant stability advantages from its diketopiperazine (DKP) scaffold. The rigid six-membered ring structure, reinforced by the pyrrolidine ring of proline, restricts backbone rotation and confers enhanced conformational selectivity compared to other cyclic dipeptides . The DKP scaffold contains two hydrogen bond donors and two hydrogen bond acceptors, contributing to strong intermolecular interactions [1]. Critically, the cyclic structure eliminates free N- and C-termini, rendering the molecule resistant to exopeptidase degradation . Proline-containing DKPs in particular exhibit extra-rigid conformation and are more resistant to enzymatic degradation than other cyclic dipeptide subclasses [2]. Physical characterization data indicate a melting point of 220-223°C, a density of 1.32 g/cm³, and solubility in DMSO exceeding 10 mg/mL .

Peptide stability Diketopiperazine Protease resistance

Cyclo(Gly-L-Pro) vs. Cyclo(L-DOPA-L-Glu): Comparative Antioxidant Activity

Cyclo(Gly-L-Pro) exhibits measurable but weak antioxidant activity in free radical scavenging assays [1]. In comparative studies of cyclic dipeptides, cyclo(L-DOPA-L-Glu) demonstrated superior DPPH radical scavenging activity with an IC50 of 18.93 μmol/L, outperforming the reference compound danshensu [2]. Quantitative DPPH IC50 data for cGP are not available in the current literature; its antioxidant activity is characterized qualitatively as weak. For applications requiring potent antioxidant effects, alternative cyclic dipeptides such as cyclo(L-DOPA-L-Glu) provide substantially higher scavenging capacity.

Antioxidant DPPH Free radical scavenging

Cyclo(Gly-L-Pro) (19179-12-5): Evidence-Based Research and Industrial Application Scenarios


Neuroprotection and Ischemic Brain Injury Research

Cyclo(Gly-L-Pro) is optimized for preclinical neuroprotection studies, particularly in ischemic stroke and traumatic brain injury models. Based on evidence that cGP regulates IGF-1 bioavailability via IGFBP-3 modulation [1], and that oral cGP administration facilitates task learning and neural plasticity in rat focal ischemic infarction models [2], researchers investigating IGF-1-mediated neurotrophic pathways without direct receptor agonism should prioritize cGP over full-length IGF-1 or linear GPE. The compound's mechanism—attenuating oxidative stress-induced cell death via the MDM2-p53 pathway in human neural stem cells [3]—further supports its utility in neural stem cell biology and oxidative stress research.

IGF-1 Bioavailability Modulation and Endocrine Pharmacology

Cyclo(Gly-L-Pro) serves as a molecular probe for investigating IGF-1/IGFBP-3 axis regulation. Evidence demonstrates that cGP modifies IGF-1 binding to IGF-binding protein-3, thereby altering IGF-1 bioavailability [1]. This mechanism distinguishes cGP from direct IGF-1 receptor agonists and from GPE, which does not interact with IGF-1 receptors [4]. Procurement for studies examining endogenous IGF-1 homeostasis, growth factor binding protein dynamics, or indirect neurotrophic signaling pathways is supported by cGP's validated mechanism.

Cyclic Peptide Stability Studies and Protease Resistance Profiling

Cyclo(Gly-L-Pro) is a model compound for investigating diketopiperazine scaffold stability. Its rigid six-membered DKP ring, reinforced by proline's pyrrolidine moiety, confers enhanced resistance to proteolytic degradation compared to linear dipeptides . Proline-containing DKPs exhibit extra-rigid conformation and superior enzymatic resistance within the cyclic dipeptide class [5]. Researchers evaluating peptide stability in biological matrices, serum-containing media, or developing protease-resistant peptide therapeutics should select cGP as a characterized reference compound with documented melting point (220-223°C), density (1.32 g/cm³), and solubility parameters (DMSO >10 mg/mL) .

Antibacterial Screening Against Gram-Positive Bacillus subtilis

Cyclo(Gly-L-Pro) demonstrates defined antibacterial activity against Bacillus subtilis with an MIC of 0.8 g/L, while showing no activity against Gram-negative bacteria . This Gram-positive selectivity profile supports its use as a reference compound in antibacterial screening libraries focused on Bacillus species or as a comparator for structure-activity relationship studies of cyclic dipeptide antimicrobials. Procurement for broad-spectrum antibacterial discovery should consider alternative cyclic dipeptides such as cyclo(Phe-Pro) or cyclo(Pro-Trp), which exhibit broader antibacterial spectra [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(Gly-L-Pro)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.